Pyrrolidine-2,5-dione, 1-(4-trifluoromethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino-
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Overview
Description
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy, trifluoromethoxy, and pyrrole groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar phenethylamine structure.
Uniqueness
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of methoxy, trifluoromethoxy, and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23F3N2O5 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23F3N2O5/c1-26(11-10-14-4-9-18(30-2)19(12-14)31-3)17-13-20(28)27(21(17)29)15-5-7-16(8-6-15)32-22(23,24)25/h4-9,12,17H,10-11,13H2,1-3H3 |
InChI Key |
KSLWIPILHURHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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